2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one
Description
Properties
Molecular Formula |
C6H5ClN4O |
|---|---|
Molecular Weight |
184.58 g/mol |
IUPAC Name |
2-amino-4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C6H5ClN4O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H3,8,9,10,11,12) |
InChI Key |
QSBSYCIZIFWVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one typically involves the following steps :
Starting Materials: Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives.
Ammonia Treatment: The starting materials are treated with ammonia to form 2-(4-aminopyrimidin-5-yl)acetamides.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Reactivity at the 4-Chloro Position
The 4-chloro substituent undergoes selective nucleophilic substitution with amines, alcohols, and thiols (Table 1):
Mechanistic Insight :
-
Substitution at C4 is facilitated by electron-withdrawing effects of the adjacent pyrimidinone ring .
-
Steric hindrance at C2 (due to the amino group) directs reactivity toward C4 .
Functionalization of the 2-Amino Group
The 2-amino group participates in acylation and sulfonylation reactions to enhance pharmacological properties:
Notable Example :
Sulfonylation with N-methylpyrazole sulfonyl chloride yielded a CDK2 inhibitor (IC₅₀ = 320 nM) with >200× selectivity over CDK1/4/6/7/9 .
Ring Expansion and Cross-Coupling
The pyrrolo[2,3-d]pyrimidine core undergoes palladium-catalyzed cross-coupling for structural diversification:
| Reaction | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|
| Sonogashira coupling | Pd(PPh₃)₂Cl₂/CuI, Et₃N | Alkynyl-substituted analog | 82% | |
| Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃ | Biaryl derivatives | 75–88% |
Applications :
-
Alkynyl derivatives exhibit improved solubility for in vivo studies .
-
Biaryl analogs show enhanced antiproliferative activity (IC₅₀ = 0.8–2.1 μM) in cancer cell lines .
Metabolic Stability Enhancements
Deuterium incorporation at metabolically labile sites (e.g., methyl groups) reduces clearance:
| Modification | Metabolic Stability (HLM) | CDK2 IC₅₀ | Reference |
|---|---|---|---|
| CH₃ → CD₃ | CLint: 1.0 → 0.5 L/h/kg | 290 nM |
Comparative Reactivity with Furo Analogs
The pyrrolo[2,3-d]pyrimidine scaffold demonstrates superior kinase selectivity over furo[2,3-d]pyrimidines due to hydrophobic pocket interactions (Fig. 2):
| Scaffold | CDK2 IC₅₀ (nM) | CDK1 Selectivity (fold) |
|---|---|---|
| Pyrrolo | 120 | >660 |
| Furo | 450 | 45 |
Stability Under Acidic/Basic Conditions
Scientific Research Applications
Medicinal Applications
The compound has been investigated for its potential therapeutic effects in several areas:
-
Cancer Treatment :
- Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit inhibitory activity against heat shock protein 90 (Hsp90), which is implicated in cancer cell proliferation and survival. Studies have shown that these compounds can selectively inhibit Hsp90, leading to reduced tumor growth in preclinical models .
- Neurological Disorders :
- Bruton's Tyrosine Kinase Inhibitors :
Case Studies
Several case studies highlight the applications of this compound:
- Hsp90 Inhibitors Development :
- Migraine Treatment Research :
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Treatment | Inhibition of Hsp90 to reduce tumor growth | Selective inhibitors show reduced tumor growth |
| Neurological Disorders | Potential treatment for migraines | Effective modulation of neurotransmitter levels |
| Bruton's Tyrosine Kinase Inhibitors | Targeting B-cell malignancies and autoimmune diseases | Significant inhibition observed |
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with molecular targets such as protein kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Selectivity and Kinase Inhibition Profiles
Table 1: Comparison of Pyrrolo[2,3-d]pyrimidinone Derivatives
Key Observations:
- Core Structure Impact: The pyrrolo[2,3-d]pyrimidin-6-one core confers superior kinase selectivity over pyrido[2,3-d]pyrimidinones. Methyl or dimethyl substitutions (e.g., at position 5) further enhance selectivity by optimizing steric and electronic interactions in kinase binding pockets .
- Substituent Effects :
Key Challenges:
Biological Activity
2-Amino-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: 2-amino-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
- Molecular Formula: C7H8ClN5O
- Molecular Weight: 201.62 g/mol
- Structure: The compound features a pyrrolo[2,3-d]pyrimidine core with an amino group and a chlorine substituent, which are essential for its biological activity.
The biological activity of 2-amino-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is primarily attributed to its role as an inhibitor of key enzymes involved in cellular processes:
- Focal Adhesion Kinases (FAK) and Pyk2 Inhibition:
- Antifolate Activity:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| FAK/Pyk2 Inhibition | Inhibits cell proliferation and migration | |
| Antifolate Activity | Inhibits purine biosynthesis | |
| Cytotoxicity | Induces apoptosis in tumor cells |
Case Studies
- Tumor Cell Proliferation Inhibition:
- Mechanistic Insights:
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, and how can yield optimization be achieved?
The compound is typically synthesized via multi-step reactions starting from diethyl malonate or ethyl chloroacetate. Key steps include nucleophilic substitution, ring closure, and chlorination. For example, scaffold hopping strategies have been employed to design derivatives, achieving yields up to 95% for intermediates through optimized reaction conditions (e.g., anhydrous DMF, N-methylmorpholine) . Purification via silica gel column chromatography ensures high purity. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and hydrogen environments. High-resolution mass spectrometry (HR-MS) validates molecular weights, while melting point analysis ensures consistency. For example, derivatives such as 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were characterized by distinct NMR shifts (e.g., δ 8.10–7.20 ppm for aromatic protons) and HR-MS data .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
Cytotoxicity assays (e.g., Cell Counting Kit-8, CCK-8) on cancer cell lines like U87MG (glioblastoma) and PC-3 (prostate cancer) are standard. Antiplatelet aggregation assays (e.g., using adenosine diphosphate) and kinase inhibition studies (e.g., PI3Kα IC50 measurements) are also employed. For instance, compound 9c showed IC50 values of 113 ± 9 nM against PI3Kα, comparable to BEZ235 .
Advanced Research Questions
Q. How do structural modifications (e.g., N4-hydrazone derivatives) influence the compound’s anticancer efficacy and selectivity?
Substitutions at the N4 position significantly impact both antiproliferative activity and selectivity. Derivatives with hydrazone moieties (e.g., compounds 25 and 35 ) demonstrated dual efficacy: IC50 values of 10.9–21.4 μM against MCF-7 and A549 cells, alongside antiplatelet aggregation activity (~45–47% inhibition). Molecular docking revealed interactions with EGFR, HER2, and P2Y12 receptors, suggesting a multitarget mechanism .
Q. How can contradictory data between in vitro and in vivo efficacy be addressed?
Discrepancies often arise due to bioavailability or metabolic stability issues. Comparative Log Kow measurements (e.g., 2.5–3.8 for pyrrolo-pyrimidinone derivatives) can predict membrane permeability. Pharmacokinetic studies (e.g., plasma stability assays) and formulation optimization (e.g., nanoparticle encapsulation) are recommended. For example, derivatives with low cytotoxicity in noncancerous cells (e.g., MCF-10A) highlight the importance of selectivity profiling .
Q. What experimental models are suitable for studying the compound’s antimetastatic potential?
Patient-derived organoid models (e.g., PRCC-TFE3 renal cell carcinoma) and high-throughput phenotypic screening platforms enable evaluation of antimetastatic adjunct efficacy. These models replicate tumor microenvironments and allow testing of combinatorial therapies. Immune cell-based assays further assess immunomodulatory effects .
Q. How can computational methods guide the design of novel derivatives targeting kinases like PI3Kα or mTOR?
Molecular docking (e.g., using MOE software) identifies key binding interactions. For example, compound 9c forms hydrogen bonds with PI3Kα’s Val851 and Lys802 residues, explaining its nanomolar inhibitory activity . Density Functional Theory (DFT) calculations can optimize electronic properties for target engagement.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
